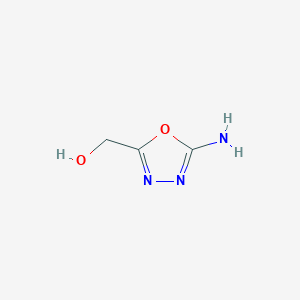

(5-Amino-1,3,4-oxadiazol-2-yl)methanol

Description

Properties

IUPAC Name |

(5-amino-1,3,4-oxadiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c4-3-6-5-2(1-7)8-3/h7H,1H2,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVUCXJFOFYACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(O1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23982-94-7 | |

| Record name | (5-amino-1,3,4-oxadiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of Hydrazide Precursors

Hydrazides serve as essential intermediates in the synthesis of 1,3,4-oxadiazoles. They are typically prepared by reacting esters with hydrazine hydrate under reflux conditions.

- Methyl esters of substituted benzoic acids are refluxed with hydrazine hydrate in methanol for 8–10 hours.

- The reaction mixture is cooled, and hydrazide crystals are isolated by filtration and recrystallization.

| Compound | Yield (%) | Melting Point (°C) | IR Key Bands (cm⁻¹) |

|---|---|---|---|

| 2-Chlorobenzohydrazide (3a) | 70 | 112–116 | 1650 (C=O), 3308 (NH), 3429, 3348 (NH₂) |

| 4-Chlorobenzohydrazide (3b) | 67 | 163–166 | 1645 (C=O), 3310 (NH), 3433, 3352 (NH₂) |

Source: Adapted from detailed synthetic procedures in quinazolinone-oxadiazole derivatives synthesis.

Cyclization to 1,3,4-Oxadiazole Ring

The cyclization to form the 1,3,4-oxadiazole ring is commonly achieved by reacting hydrazides with cyanogen bromide in methanol under reflux. This step converts the hydrazide into the oxadiazole ring bearing an amino group at the 2-position.

- Hydrazide (5 mmol) dissolved in methanol (10 mL).

- Cyanogen bromide (7.5 mmol) added.

- Reflux for 5–7 hours.

- Neutralization with sodium bicarbonate solution.

- Isolation of the oxadiazole product by filtration and recrystallization.

| Compound | Yield (%) | Melting Point (°C) | IR Key Bands (cm⁻¹) |

|---|---|---|---|

| 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine (4a) | 62 | 165–168 | 1649 (C=N), 1265, 1036 (C-O-C), 3470, 3402 (NH₂) |

The presence of characteristic C=N and C-O-C stretching frequencies confirms the formation of the oxadiazole ring.

Introduction of the Hydroxymethyl Group at 2-Position

The hydroxymethyl group at the 2-position of the oxadiazole ring can be introduced via selective functional group transformations, often involving the treatment of oxadiazole derivatives with hydroxylamine or related reagents.

A notable approach involves:

- Treating amino-protected oxadiazole carboxamides with hydroxylamine derivatives to form amidoximes.

- Subsequent transformations yield (5-Amino-1,3,4-oxadiazol-2-yl)methanol or related hydroxymethyl derivatives.

Reaction specifics (from patent US9475799B1):

- The amino-protected N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide is treated with hydroxylamine or its methyl derivative.

- Base is used in molar ratios ranging from 0.99 to 1.50 moles per mole of 2-amino-2-methylpropanenitrile.

- The reaction proceeds with high yields (90–95%) of the intermediate carboxamide.

- Subsequent treatment with hydroxylamine yields amidoximes that can be converted to hydroxymethyl derivatives.

This method highlights the utility of hydroxylamine in selectively introducing hydroxyl functionalities adjacent to the oxadiazole ring.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Key Characterization |

|---|---|---|---|---|

| Esterification | Substituted benzoic acid + MeOH + H₂SO₄ (cat.) | Methyl esters | 72–75 | IR: C=O ~1720 cm⁻¹ |

| Hydrazide formation | Ester + Hydrazine hydrate, reflux in MeOH | Benzohydrazides (3a,b) | 67–70 | IR: C=O ~1650 cm⁻¹, NH₂ bands |

| Cyclization to oxadiazole | Hydrazide + Cyanogen bromide, reflux in MeOH | 5-Substituted 1,3,4-oxadiazol-2-amines | 62 | IR: C=N ~1650 cm⁻¹, C-O-C bands |

| Hydroxymethyl introduction | Amino-protected oxadiazole carboxamide + hydroxylamine + base | Amidoxime intermediates, then hydroxymethyl derivatives | 90–95 | NMR, IR confirm functional groups |

Research Findings and Analytical Data

- The synthesis of 1,3,4-oxadiazole derivatives bearing amino and hydroxymethyl groups has been confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy.

- IR spectra show characteristic bands for C=N (~1650 cm⁻¹), C-O-C (~1270, 1040 cm⁻¹), and NH₂ (~3400 cm⁻¹).

- ¹³C NMR signals around 158–164 ppm confirm the oxadiazole ring carbons.

- Elemental analysis and melting points support the purity and identity of the compounds.

- Yields vary depending on substituents but generally remain high (above 60% for key steps, up to 95% in optimized conditions).

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1,3,4-oxadiazol-2-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of (5-Amino-1,3,4-oxadiazol-2-yl)methanol exhibit significant antibacterial properties. For instance, studies have shown its effectiveness against Salmonella typhi, indicating potential for developing new antibacterial agents. The synthesis of these compounds typically involves reactions with thiosemicarbazide and phenyl acetic acid derivatives.

Urease Inhibition

Another significant application is in the development of urease inhibitors. Compounds derived from this compound have been synthesized and evaluated for their ability to inhibit urease activity. These compounds showed promising results in vitro, suggesting potential therapeutic uses in treating conditions related to urease activity.

Antioxidant Properties

Studies have also highlighted the antioxidant capabilities of this compound derivatives. Research indicates that these compounds can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .

Environmental Engineering Applications

The compound's properties extend beyond medicinal chemistry into environmental applications. It has been investigated for use in forward osmosis (FO) membranes, which are crucial for desalination processes. These membranes operate at lower pressures and are more energy-efficient compared to traditional methods. The development of such membranes could significantly contribute to sustainable water management practices.

Numerous studies have evaluated the biological activity of this compound derivatives:

| Study | Activity | Results |

|---|---|---|

| Study 1 | Antibacterial | Effective against S. typhi |

| Study 2 | Urease Inhibition | High activity observed |

| Study 3 | Antioxidant | Significant free radical scavenging |

These findings underscore the versatility of this compound in various applications.

Mechanism of Action

The mechanism of action of (5-Amino-1,3,4-oxadiazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular

Biological Activity

(5-Amino-1,3,4-oxadiazol-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential applications in drug development.

Overview of this compound

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The mechanism of action often involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

-

In vitro Studies :

- The compound has shown inhibitory effects on several cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells with IC50 values of 0.67 µM, 0.80 µM, and 0.87 µM respectively .

- A derivative was evaluated against leukemia and breast cancer cell lines, demonstrating significant growth inhibition percentages (GP) of 18.22% for K-562 (leukemia) and 34.27% for T-47D (breast cancer) .

- Molecular Docking Studies :

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits antimicrobial activity against various pathogens.

Research Findings

- Antibacterial Effects :

- Mechanism of Action :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Efficacy |

|---|---|---|---|

| This compound | Structure | PC-3: 0.67 µM HCT-116: 0.80 µM | Effective against Gram-positive bacteria |

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | Structure | GP: 98.74% on MCF7 | Moderate antibacterial activity |

| N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-(5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thioacetamide | Structure | IC50: 0.24 µM against EGFR | Not specified |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Aromatic vs. Aliphatic Substituents : Compounds like 2-(1,3,4-Oxadiazol-2-yl) Aniline exhibit stronger aromatic interactions, which may favor DNA intercalation or receptor binding in drug design .

- Complex Architectures: Derivatives with extended alkyl chains (e.g., 2.2) demonstrate applications in materials science, such as liquid crystals or organic semiconductors, unlike the simpler methanol derivative .

Comparison with Thiadiazole Analogues

Table 2: Oxadiazole vs. Thiadiazole Derivatives

Key Observations :

Bioactive Derivatives and Pharmacological Potential

Table 3: Bioactive Oxadiazole Derivatives

Key Observations :

- Cytotoxicity : OX73’s methoxyphenyl group enhances electron-donating capacity, contributing to its cytotoxic potency (IC₅₀ = 26.33 µM) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for (5-Amino-1,3,4-oxadiazol-2-yl)methanol?

- Methodological Answer : The compound is typically synthesized via cyclization of hydrazide precursors. Key steps include:

- Solvent selection : Methanol is commonly used due to its polarity and ability to dissolve intermediates (e.g., 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol in methanol ).

- Reaction time : Stirring for 4–6 hours under controlled temperature (often ambient) ensures completion, monitored by TLC .

- Purification : Recrystallization from methanol yields pure product, with yields influenced by dropwise addition of NaOH to precipitate intermediates .

- Critical Variables : Light sensitivity necessitates foil-covered vessels to prevent degradation , and ice-cold water improves precipitation efficiency .

Q. How is this compound characterized spectroscopically?

- Key Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for the amino group, C=N stretch ~1600 cm⁻¹ for the oxadiazole ring) .

- NMR : ¹H NMR shows signals for the hydroxymethyl (–CH₂OH) group at δ 4.5–5.0 ppm and aromatic protons (if substituted) at δ 6.5–8.0 ppm . ¹³C NMR confirms the oxadiazole ring carbons at ~160–170 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 141 for C₃H₅N₃O₂) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Case Study : Discrepancies in ¹H NMR signals (e.g., unexpected splitting or shifts) may arise from:

- Tautomerism : The oxadiazole ring can exhibit tautomeric forms, altering proton environments. Compare computed (DFT) vs. experimental spectra .

- Solvent Effects : Polar solvents like DMSO-d₆ may cause peak broadening; replicate analyses in CDCl₃ or MeOD .

- Mitigation : Use 2D NMR (COSY, HSQC) to assign ambiguous signals and confirm connectivity .

Q. What strategies improve the stability of this compound under experimental conditions?

- Stability Challenges :

- Light Sensitivity : Degrades under UV/visible light; store in amber vials and conduct reactions in foil-wrapped glassware .

- Thermal Decomposition : Avoid temperatures >80°C. Thermogravimetric analysis (TGA) can identify safe operational ranges .

- Stabilization : Co-crystallization with stabilizing agents (e.g., cyclodextrins) or formulation as a hydrochloride salt .

Q. How do substituents on the oxadiazole ring influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Amino Group : Enhances hydrogen bonding with biological targets (e.g., enzymes or DNA) .

- Hydroxymethyl Group : Increases solubility but may reduce membrane permeability; pro-drug strategies (e.g., esterification) improve bioavailability .

- Experimental Design : Synthesize analogs (e.g., 5-(alkylamino)- or 5-(aryl)-substituted variants) and compare IC₅₀ values in bioassays .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

- Hazard Profile : Classified as acute toxicity (oral, Category 4) and skin irritant (Category 2) .

- Protocols :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation (H335) .

- Spill Management : Neutralize with 10% acetic acid and adsorb with inert material (e.g., vermiculite) .

Q. How can computational modeling guide the design of this compound derivatives?

- Tools :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

- Molecular Docking : Screen derivatives against target proteins (e.g., bacterial enzymes) to prioritize synthesis .

- Validation : Cross-correlate computed binding energies with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.